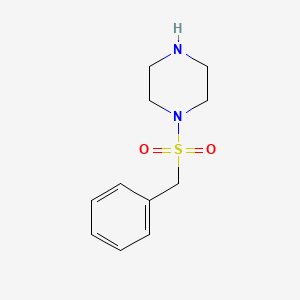

1-(Benzylsulfonyl)piperazine

説明

Structure

3D Structure

特性

IUPAC Name |

1-benzylsulfonylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S/c14-16(15,13-8-6-12-7-9-13)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXLVCHSCGBTGPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)S(=O)(=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis Routes for 1-(Benzylsulfonyl)piperazine

The most straightforward methods for preparing the 1-(benzylsulfonyl)piperazine core involve the direct formation of the sulfonamide bond between the benzylsulfonyl group and the piperazine (B1678402) ring.

Nucleophilic Substitution Reactions

The primary and most conventional method for synthesizing 1-(benzylsulfonyl)piperazine is through a nucleophilic substitution reaction. This approach involves the reaction of piperazine with benzylsulfonyl chloride. In this reaction, one of the secondary amine nitrogens of the piperazine ring acts as a nucleophile, attacking the electrophilic sulfur atom of the benzylsulfonyl chloride and displacing the chloride leaving group.

The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or potassium carbonate, to neutralize the hydrochloric acid byproduct generated during the reaction. rsc.orgijpsr.com The use of a base is crucial to drive the reaction to completion and prevent the protonation of the piperazine starting material, which would render it non-nucleophilic. A common procedure involves dissolving piperazine and the base in a suitable solvent like dichloromethane (B109758) or N,N-dimethylformamide, followed by the addition of benzylsulfonyl chloride. ijpsr.com This method is efficient and utilizes readily available starting materials. orgsyn.org A significant advantage of this approach is that by using an excess of piperazine, the formation of the disubstituted 1,4-bis(benzylsulfonyl)piperazine can be minimized, allowing for the isolation of the desired monosubstituted product. orgsyn.org

Palladium-Catalyzed Cross-Coupling Approaches

While direct palladium-catalyzed formation of the S-N bond between a benzylsulfonyl precursor and piperazine is not a standard route, palladium catalysis plays a critical role in the synthesis of advanced precursors for substituted piperazine derivatives. researchgate.netnih.gov Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are powerful tools for C-N bond formation and are frequently used to synthesize N-arylpiperazines. organic-chemistry.org These reactions typically couple an aryl halide or triflate with piperazine.

In the context of 1-(benzylsulfonyl)piperazine, these catalytic methods are more applicable to the synthesis of complex, substituted piperazine starting materials rather than the direct formation of the final compound. For instance, a palladium-catalyzed process could be used to construct a highly substituted piperazine ring from various building blocks. nih.gov This pre-functionalized piperazine could then undergo a standard nucleophilic substitution reaction with benzylsulfonyl chloride to yield the target molecule. Therefore, palladium-catalyzed cross-coupling is an indirect but powerful strategy for accessing diverse analogs of the core structure.

Synthesis of Substituted 1-(Benzylsulfonyl)piperazine Derivatives

The therapeutic potential of 1-(benzylsulfonyl)piperazine can be finely tuned by introducing various substituents at different positions on the molecule. Synthetic efforts have focused on modifications of the benzyl (B1604629) group, the piperazine ring, and the incorporation of other bioactive moieties to create hybrid molecules.

Modifications on the Benzyl Moiety

Introducing substituents on the aromatic ring of the benzyl group is a common strategy to modulate the electronic and steric properties of the molecule. The general synthetic approach involves starting with a substituted benzyl precursor. For example, a substituted benzyl alcohol can be converted into the corresponding substituted benzyl bromide or chloride. nih.gov This halide can then be transformed into the required substituted benzylsulfonyl chloride, which is subsequently reacted with piperazine or a piperazine derivative to yield the final product.

This multi-step pathway allows for the introduction of a wide array of functional groups onto the benzyl ring, including electron-donating groups (e.g., methoxy) and electron-withdrawing groups (e.g., halogens, nitro groups). nih.govresearchgate.net

Table 1: Examples of Precursors for Benzyl Moiety Modification

| Starting Material | Reagent | Intermediate | Reference |

|---|---|---|---|

| Substituted Benzyl Alcohols | PBr₃ | Substituted Benzyl Bromides | nih.gov |

| 3-Sulfanylbenzoic Acid | MeOH, H₂SO₄ | Methyl 3-sulfanylbenzoate | unisi.it |

Substitutions on the Piperazine Ring

Functionalization of the carbon backbone of the piperazine ring offers another avenue for creating structural diversity. Such modifications can influence the conformation of the ring and its interaction with biological targets. A modular palladium-catalyzed cyclization reaction provides an effective method for synthesizing highly substituted piperazines. nih.gov This process utilizes substituted diamine components and a propargyl unit to construct the heterocyclic ring, allowing for a high degree of regio- and stereochemical control. nih.gov

Once the substituted piperazine core is assembled, it can be reacted with benzylsulfonyl chloride via nucleophilic substitution to afford the desired N-sulfonylated derivative. This approach is particularly valuable for accessing derivatives with alkyl or aryl substituents at the C-2, C-3, C-5, or C-6 positions of the piperazine ring. nih.govnih.gov

Hybrid Molecule Synthesis

Molecular hybridization is a drug design strategy that combines two or more pharmacophores into a single molecule to create a new chemical entity with potentially enhanced activity or a dual mode of action. nih.gov The 1-(benzylsulfonyl)piperazine scaffold is an excellent platform for this approach, as the secondary amine at the N-4 position is available for further functionalization.

A common synthetic route involves first preparing the 1-(benzylsulfonyl)piperazine intermediate, which is then coupled with another molecule, often a carboxylic acid, using standard peptide coupling reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole). nih.gov This method has been used to create hybrid molecules incorporating moieties such as 1,2,3-triazoles. nih.govrsc.org Other studies have reported the synthesis of hybrids linking the piperazine scaffold to coumarin, isatin, salicyl, and furan (B31954) groups. researchgate.netlew.ro This strategy of covalently linking distinct bioactive scaffolds through the piperazine nitrogen has led to the development of novel compounds with diverse biological profiles. nih.govnih.gov

Table 2: Examples of Hybrid Molecule Synthesis Strategies

| Coupled Moiety | Coupling Method/Reagents | Hybrid Molecule Type | Reference |

|---|---|---|---|

| Substituted 1,2,3-triazole-4-carboxylic acids | HBTU, HOBt, DMF | Triazole-piperazine-sulfonamide conjugates | nih.gov |

| Boc-protected amino acids | HATU, DIPEA | Amino acid-linked benzhydrylpiperazine-sulfonamides | nih.gov |

| Isatin, Salicyl aldehyde, Furan-2-aldehyde | Reaction with acetohydrazide intermediate | Isatin/Salicyl/Furan-piperazine hybrids | lew.ro |

Advanced Synthetic Strategies and Reaction Optimization

The traditional synthesis of sulfonamides often relies on the reaction of sulfonyl chlorides with amines. While effective, this method can be limited by the availability of the requisite sulfonyl chlorides and the harsh reaction conditions required, which may not be compatible with complex or sensitive substrates. Modern synthetic chemistry has sought to overcome these limitations through the development of more sophisticated and milder catalytic approaches.

Late-Stage Functionalization Techniques

Late-stage functionalization (LSF) has become a cornerstone of modern drug discovery, allowing for the direct modification of complex molecules at a late stage in the synthetic sequence. This approach enables the rapid generation of analogues for structure-activity relationship (SAR) studies without the need for de novo synthesis. For a molecule like 1-(Benzylsulfonyl)piperazine, LSF techniques could be employed to modify either the benzyl ring, the piperazine ring, or even the sulfonamide group itself.

C-H activation is a powerful LSF strategy that involves the direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond. Transition metal catalysts, particularly palladium, rhodium, and iridium, are often used to achieve selective C-H functionalization. For 1-(Benzylsulfonyl)piperazine, C-H activation could be directed to the ortho, meta, or para positions of the benzyl ring, allowing for the introduction of a variety of functional groups. The directing ability of the sulfonamide group or other substituents on the piperazine nitrogen could be exploited to control the regioselectivity of these reactions.

While the direct late-stage functionalization of 1-(Benzylsulfonyl)piperazine is not extensively documented, the principles of C-H activation have been widely applied to similar N-aryl and N-benzyl systems. For example, palladium-catalyzed C-H arylation of N-arylpiperazines has been demonstrated, providing a route to more complex derivatives.

Another emerging area in LSF is the use of photoredox catalysis to generate radical intermediates that can participate in a variety of transformations. For instance, a photocatalyst could be used to generate a radical on the piperazine ring or the benzylic position, which could then be trapped by a suitable coupling partner. This approach offers a mild and often complementary strategy to transition metal-catalyzed methods.

The table below outlines potential late-stage functionalization strategies that could be applied to 1-(Benzylsulfonyl)piperazine based on established methodologies for similar compounds.

| Functionalization Strategy | Target Site | Potential Reagents/Catalysts | Potential Modifications |

| C-H Arylation | Benzyl ring | Palladium catalyst, Aryl halide | Introduction of aryl or heteroaryl groups. |

| C-H Alkylation | Piperazine ring (α-amino C-H) | Photoredox catalyst, Alkyl radical precursor | Introduction of alkyl groups. |

| C-H Halogenation | Benzyl ring | Electrophilic halogenating agent | Introduction of halogen atoms for further diversification. |

This table illustrates potential applications of late-stage functionalization techniques to 1-(Benzylsulfonyl)piperazine based on general principles, as specific examples for this compound are limited in the current literature.

Structure Activity Relationship Sar Studies

Influence of Benzyl (B1604629) Substituents on Biological Activity

The substitution pattern on the benzyl group of 1-(benzylsulfonyl)piperazine analogs has a marked impact on their biological activity. Research has demonstrated that both the nature and position of substituents on the phenyl ring can significantly modulate the potency of these compounds.

For instance, in a series of N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl) derivatives of piperazinyl quinolones, the structure of the benzyl unit was found to dramatically affect antibacterial activity. derpharmachemica.comscispace.com Specifically, the presence of a nitro substituent on the benzyl moiety was shown to enhance antibacterial potency, particularly against Gram-positive bacteria. scispace.com This suggests that electron-withdrawing groups on the benzyl ring can be favorable for this specific biological activity.

In the context of inhibitors of the hepatitis C virus (HCV) NS5B polymerase, optimization of a lead compound, (+/-) N-benzyl-4-heteroaryl-1-(phenylsulfonyl)piperazine-2-carboxamide, involved modifications to the benzyl group. nih.gov The resulting potent analogs featured a 4-(trifluoromethoxy)benzylcarbamoyl group, indicating that specific substitutions at the para position of the benzyl ring are crucial for high efficacy. nih.gov

Furthermore, studies on ursolic acid derivatives containing a piperazine (B1678402) moiety have highlighted that a 4-fluorobenzyl group is a crucial functional group for their anticancer activity. This underscores the importance of the electronic properties and placement of substituents on the benzyl ring in determining the pharmacological profile of these compounds.

The following table summarizes the influence of various benzyl substituents on the biological activity of 1-(benzylsulfonyl)piperazine analogs:

| Base Scaffold | Benzyl Substituent | Biological Activity | Key Findings |

| N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl)piperazinyl quinolone | Nitro group | Antibacterial (Gram-positive) | Enhanced potency |

| N-benzyl-4-heteroaryl-1-(phenylsulfonyl)piperazine-2-carboxamide | 4-(trifluoromethoxy)benzylcarbamoyl | Anti-HCV (NS5B polymerase inhibitor) | High potency |

| Ursolic acid derivative with piperazine | 4-fluorobenzyl | Anticancer | Crucial for activity |

Impact of Piperazine Ring Modifications on Biological Activity

Modifications to the piperazine ring itself are a key strategy in modulating the biological activity of 1-(benzylsulfonyl)piperazine derivatives. The piperazine ring serves as a versatile scaffold that can be altered in several ways, including substitution on the second nitrogen atom and changes to the ring's conformation. nih.gov

The piperazine nucleus is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds across various therapeutic areas. derpharmachemica.comnih.gov Its two nitrogen atoms provide sites for substitution that can significantly influence the molecule's physicochemical properties, such as solubility and receptor-binding affinity. nih.gov Even minor changes in the substitution pattern on the piperazine ring can lead to substantial differences in pharmacological activities. wisdomlib.org

For example, in the development of inhibitors for Mycobacterium tuberculosis, the replacement of the rigid piperazine ring with a more flexible ethylenediamine (B42938) spacer resulted in a loss of whole-cell activity, even though activity against the target enzyme was retained. nih.gov This highlights the critical role of the piperazine ring's conformational rigidity in achieving cellular efficacy. nih.gov

Furthermore, in a series of pyridazinone-based glucan synthase inhibitors, the sulfonamide moiety attached to the piperazine ring was found to be critical for antifungal activity. researchgate.net This indicates that the nature of the substituent at the N1 position of the piperazine is a key determinant of biological function. The varying of N-substituents on the piperazine ring plays an important role in the potency towards biological targets. mdpi.com

The table below illustrates the impact of piperazine ring modifications:

| Modification | Compound Series | Effect on Biological Activity |

| Replacement with ethylenediamine | Antitubercular agents | Loss of whole-cell activity |

| Substitution at N1 | Pyridazinone glucan synthase inhibitors | Critical for antifungal activity |

| General N-substitutions | Various | Important for potency and selectivity |

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to identify correlations between the physicochemical properties of a series of compounds and their biological activities. spu.edu.sy This approach allows medicinal chemists to predict the activity of novel analogs and to understand the key molecular features driving their effects. spu.edu.sy

In the context of piperazine derivatives, QSAR studies have been successfully applied to understand and predict their biological activities. For instance, a 2D-QSAR study on aryl alkanol piperazine derivatives with antidepressant activities identified specific molecular descriptors that influence their ability to inhibit the reuptake of serotonin (B10506) and noradrenaline. nih.gov The models indicated that descriptors related to atom-type counts, dipole moment, and molecular shape were crucial for activity. nih.gov

Another QSAR study on piperine (B192125) analogs as bacterial efflux pump inhibitors resulted in a statistically significant model that could predict the inhibitory activity of new compounds. nih.gov The model revealed that the partial negative surface area and the molecular shadow are important descriptors for this activity. nih.gov

The general process of a QSAR study involves:

Selection of a dataset of compounds with known biological activities.

Calculation of molecular descriptors that quantify various physicochemical properties.

Development of a mathematical model that correlates the descriptors with biological activity. mdpi.com

Validation of the model to ensure its predictive power. mdpi.com

These models can be 2D, focusing on topological and physicochemical properties, or 3D, considering the spatial arrangement of atoms. nih.gov The insights gained from QSAR analyses are invaluable for the rational design of new 1-(benzylsulfonyl)piperazine derivatives with improved therapeutic potential.

Conformational Analysis and its Correlation with Activity

The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how the molecule interacts with its biological target. Conformational analysis, therefore, plays a vital role in understanding the structure-activity relationships of flexible molecules like 1-(benzylsulfonyl)piperazine.

For piperazine derivatives, the conformation of the six-membered ring is of particular interest. A study on 2-substituted piperazines revealed that the axial conformation is generally preferred. nih.gov In some cases, this axial conformation was further stabilized by intramolecular hydrogen bonding. This preferred orientation can place key functional groups in a specific spatial arrangement that is optimal for binding to a receptor. nih.gov

In the development of antitubercular agents, the cyclohexyl group of a 1-(5-isoquinolinesulfonyl)piperazine (B1672589) analog was found to orient itself to form strong pi interactions with the target enzyme. nih.gov This specific conformational arrangement was crucial for the compound's inhibitory activity.

Molecular modeling studies are often employed to investigate the conformational preferences of molecules and to simulate their binding to target proteins. These studies can help to explain observed differences in activity between structurally similar compounds and can guide the design of new analogs with optimized geometries for enhanced biological effect.

Mechanistic Investigations of Biological Activity

Identification of Molecular Targets and Pathways

The versatility of the 1-(benzylsulfonyl)piperazine scaffold allows it to bind to various biological molecules, including receptors and enzymes, initiating a cascade of cellular events.

The piperazine (B1678402) moiety is a common feature in ligands for sigma (σ) receptors, which are unique transmembrane proteins involved in numerous cellular functions and implicated in various neurological and psychiatric conditions. nih.govnih.gov While direct binding data for 1-(benzylsulfonyl)piperazine is not extensively detailed, studies on related benzylpiperazine derivatives have demonstrated significant affinity for σ-1 receptors. nih.gov The general structure of high-affinity σ1 ligands often includes a basic amine, like the one in the piperazine ring, connected to a phenyl group. nih.gov For instance, a series of N-benzylpiperazine derivatives were synthesized and evaluated for their binding affinity to σ-1 and σ-2 receptors. These studies help in understanding the structure-activity relationship (SAR) and suggest that the benzylsulfonyl group could modulate the binding affinity and selectivity for sigma receptor subtypes. nih.gov

Derivatives of 1-(benzylsulfonyl)piperazine have been investigated as inhibitors of a diverse range of enzymes, highlighting the scaffold's potential in targeting various pathological processes.

Microbial Metabolism Enzymes Piperazine derivatives are known to possess antimicrobial properties, which can be attributed to the inhibition of essential microbial enzymes. ontosight.ai These enzymes are critical for microbial survival, participating in metabolic pathways that synthesize necessary cellular components or generate energy. frontiersin.orgmdpi.com The inhibition of these metabolic pathways disrupts the microorganism's homeostasis, leading to a bacteriostatic or bactericidal effect. The specific microbial enzymes targeted by 1-(benzylsulfonyl)piperazine are a subject of ongoing research.

PI3 Kinase The phosphoinositide 3-kinase (PI3K) signaling pathway is a crucial regulator of cell growth, proliferation, survival, and motility. mdpi.com Hyperactivation of this pathway is a common event in many human cancers. mdpi.com Certain derivatives incorporating the benzylsulfonyl moiety have shown moderate inhibitory activity against PI3K kinases. lookchem.com For example, a study on novel phenylsulfonyl piperazine analogues identified compounds with potential inhibitory effects. cumhuriyet.edu.tr Molecular docking studies suggest that these compounds can bind to PI3K, although the binding may be weaker compared to established inhibitors. lookchem.com The inhibition of PI3K can disrupt downstream signaling, affecting cell survival and proliferation. mdpi.comnih.gov

HCV NS5B Polymerase The hepatitis C virus (HCV) NS5B polymerase is an RNA-dependent RNA polymerase essential for the replication of the viral genome, making it a prime target for antiviral drug development. plos.orggoogle.com Structure-activity relationship (SAR) studies have identified N-benzyl-4-heteroaryl-1-(phenylsulfonyl)piperazine-2-carboxamides as potent inhibitors of the NS5B enzyme. nih.gov A high-throughput screen discovered (+/-) N-benzyl-4-heteroaryl-1-(phenylsulfonyl)piperazine-2-carboxamide as an initial hit. Optimization of this lead resulted in derivatives with potent activity against HCV genotypes 1b and 1a, with EC50 values in the nanomolar range. nih.gov

Table 1: Activity of an Optimized Phenylsulfonylpiperazine Derivative against HCV Replication

| Compound | HCV Genotype 1b Replicon (EC₅₀) | HCV Genotype 1a Replicon (EC₅₀) |

|---|---|---|

| (S)-N-sec-butyl-6-((R)-3-(4-(trifluoromethoxy)benzylcarbamoyl)-4-(4-(trifluoromethoxy)phenylsulfonyl)piperazin-1-yl)pyridazine-3-carboxamide | 7 nM | 89 nM |

Data sourced from Bioorganic & Medicinal Chemistry Letters. nih.gov

Beta-1,3-glucan synthase Beta-1,3-glucan synthase is a critical enzyme for fungi, as it synthesizes β-1,3-glucan, an essential structural component of the fungal cell wall. researchgate.netnih.govnih.gov Inhibition of this enzyme compromises cell wall integrity, leading to fungal cell death. nih.gov A structure-activity relationship study identified 5-[4-(benzylsulfonyl)piperazin-1-yl]-4-morpholino-2-phenyl-pyridazin-3(2H)-one as a lead compound for the development of β-1,3-glucan synthase inhibitors. researchgate.netzenodo.org This class of compounds demonstrated potent antifungal activity, suggesting that the benzylsulfonylpiperazine moiety is a key pharmacophore for targeting this fungal enzyme. researchgate.netvulcanchem.com

Modulation of Cellular Processes

By interacting with the molecular targets described above, 1-(benzylsulfonyl)piperazine and its analogues can modulate complex cellular processes, including cell division, programmed cell death, and the formation of new blood vessels.

The cell cycle and apoptosis (programmed cell death) are tightly regulated and interconnected processes essential for tissue homeostasis. nih.govresearchgate.net Dysregulation of these processes is a hallmark of cancer. researchgate.net The inhibition of pathways like PI3K by benzylsulfonyl-piperazine derivatives can lead to cell cycle arrest and, in some cases, induce apoptosis. lookchem.com The PI3K pathway regulates key cell cycle proteins. mdpi.com However, some studies have shown that certain derivatives can exhibit cytotoxic effects against cancer cell lines, such as the CML leukemia cell line K562, without inducing apoptosis, suggesting their mechanism of action might involve other cell death pathways or cytostatic effects. lookchem.com The precise mechanisms depend on the specific derivative and the cellular context. Regulators like p53 and Rb play a central role in the G1 checkpoint, and their pathways can be influenced by upstream signals affected by enzyme inhibitors. libretexts.org

Angiogenesis, the formation of new blood vessels, is a vital process for tumor growth and metastasis, as it supplies tumors with necessary oxygen and nutrients. nih.govwaocp.com Inhibiting angiogenesis is a key strategy in cancer therapy. frontiersin.orgpsu.edu A series of 1-benzhydryl-sulfonyl-piperazine derivatives, which are structurally related to 1-(benzylsulfonyl)piperazine, have been shown to inhibit tumor growth by suppressing angiogenesis. nih.govresearchgate.net In vivo studies demonstrated that these compounds reduced the formation of new blood vessels in both mouse peritoneum and the chorioallantoic membrane (CAM) model. nih.gov The mechanism of angiogenesis inhibition involves interfering with the angiogenic cascade, which may include blocking the activity of pro-angiogenic factors like vascular endothelial growth factor (VEGF) or inhibiting enzymes such as matrix metalloproteinases (MMPs) that are crucial for endothelial cell migration and invasion. waocp.comfrontiersin.org

In Vitro Biological Evaluation and Biological Profiles

Antimicrobial Activity

The piperazine (B1678402) nucleus is a common feature in many antimicrobial agents. Although direct data for 1-(Benzylsulfonyl)piperazine is absent, the following sections detail the antimicrobial spectra of various related piperazine derivatives.

Antibacterial Spectrum

Numerous piperazine derivatives have demonstrated notable antibacterial activity against a range of Gram-positive and Gram-negative bacteria. For instance, certain piperazine-citral sulfonyl derivatives have been synthesized and evaluated for their efficacy against Methicillin-resistant Staphylococcus aureus (MRSA). One such derivative, compound 5c, exhibited a minimum inhibitory concentration (MIC) of 29 µM and a zone of inhibition (ZOI) of 15.08 ± 0.05 mm, which was comparable to the standard drug streptomycin (MIC 17 µM, ZOI 18.16 ± 0.08 mm) researchgate.net.

Furthermore, a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives have also been reported to possess antimicrobial properties mdpi.com. In another study, fluoroquinolone derivatives incorporating a 7-[4-(4-(benzenesulfonyl)carbopiperazin-1-yl)]piperazinyl moiety showed promising activity against ciprofloxacin-resistant Pseudomonas aeruginosa (CRPA) with MIC values as low as 16 μg/mL, a 16-fold greater potency than ciprofloxacin. Most of these derivatives also maintained their effectiveness against MRSA nih.gov.

Table 1: Antibacterial Activity of Selected Piperazine Derivatives

| Compound/Derivative Class | Bacterial Strain | Activity (MIC/ZOI) | Reference |

|---|---|---|---|

| Piperazine-citral sulfonyl derivative (5c) | MRSA | MIC: 29 µM, ZOI: 15.08 ± 0.05 mm | researchgate.net |

| 7-[4-(4-(benzenesulfonyl)carbopiperazin-1-yl)]piperazinyl fluoroquinolones | CRPA | MIC: 16 μg/mL | nih.gov |

This table is interactive. Click on the headers to sort the data.

Antifungal Spectrum

The antifungal potential of piperazine derivatives has also been a subject of investigation. While specific data on 1-(Benzylsulfonyl)piperazine is unavailable, studies on related compounds offer valuable insights. For example, a piperazine propanol derivative, GSI578, was identified as a potent inhibitor of 1,3-beta-D-glucan synthase, a key enzyme in fungal cell wall synthesis, with an IC50 value of 0.16 microM. This compound demonstrated in vitro antifungal activity against pathogenic fungi including Candida albicans and Aspergillus fumigatus researchgate.net.

Other research has explored (1‐aryloxy‐2‐hydroxypropyl)‐phenylpiperazine derivatives, which were found to suppress the virulence of Candida albicans by interfering with its morphological transition from yeast to hyphal form, a critical step in its pathogenicity e-century.us.

Antitubercular Activity

The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for novel antitubercular agents. Piperazine-containing compounds have shown promise in this area. Although no specific antitubercular activity has been reported for 1-(Benzylsulfonyl)piperazine, related structures have been evaluated. For example, a series of piperazine-benzofuran integrated dinitrobenzenesulfonamide hybrids were synthesized and tested for their inhibitory activity against Mycobacterium tuberculosis H37Rv. Several of these compounds exhibited significant activity, with some showing MIC values as low as 0.78 µg/mL, which is superior to the standard drug ethambutol mdpi.com.

Another study focused on 1-aryl-5-benzylsulfanyltetrazoles and found that their in vitro antimycobacterial activity against Mycobacterium tuberculosis increased with more electron-accepting substituents on the phenyl ring mdpi.com.

Anticancer Activity

The piperazine scaffold is also a key component in the design of numerous anticancer agents. The following subsections summarize the cytotoxic effects and mechanisms of action of various piperazine derivatives, which may allude to the potential anticancer properties of 1-(Benzylsulfonyl)piperazine.

Cytotoxicity against Cancer Cell Lines

A number of studies have demonstrated the cytotoxic potential of piperazine derivatives against a variety of cancer cell lines. A series of novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives displayed significant growth inhibitory activity on liver, breast, colon, gastric, and endometrial cancer cell lines mdpi.comnih.gov.

In a study focused on luminal breast cancer, a series of 20 phenylsulfonylpiperazine derivatives were tested. Compound 3, (4-(1H-tetrazol-1-yl)phenyl)(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)methanone, was particularly promising, exhibiting an IC50 of 4.48 μM and a selectivity index (SI) of over 35.6 in the MCF7 breast cancer cell line mdpi.com. Another investigation of piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives found that compound SA5 was the most potent against 4T1 breast cancer cells, with a viability of less than 80% at a concentration of 0.7 μM nih.gov.

Table 2: Cytotoxicity of Selected Piperazine Derivatives against Cancer Cell Lines

| Compound/Derivative Class | Cancer Cell Line | Activity (IC50/GI50) | Reference |

|---|---|---|---|

| Phenylsulfonylpiperazine derivative (Compound 3) | MCF7 (Breast) | IC50: 4.48 μM | mdpi.com |

| Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivative (SA5) | 4T1 (Breast) | Viability < 80% at 0.7 μM | nih.gov |

| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives | Various | Micromolar concentrations | mdpi.comnih.gov |

This table is interactive. Click on the headers to sort the data.

Specific Target Inhibition in Cancer Pathways

The anticancer effects of piperazine derivatives are often attributed to their ability to interfere with specific cancer signaling pathways. One study identified a novel piperazine derivative, C505, that potently induces caspase-dependent apoptosis in cancer cells. This compound was found to inhibit multiple signaling pathways implicated in cancer, including the PI3K/AKT, Src family kinases, and BCR-ABL pathways nih.govresearchgate.nete-century.us.

Another piperazine derivative, PCC, was shown to induce both intrinsic and extrinsic apoptosis pathways in liver cancer cells. It triggered the intrinsic pathway by causing a significant drop in mitochondrial membrane potential and promoting the release of cytochrome c. The extrinsic pathway was activated via caspase-8, which was linked to the suppression of NF-κB translocation to the nucleus nih.gov. Phenylsulfonylpiperazine derivatives have also been shown to have antimigratory and antiproliferative activities against luminal breast cancer cells, potentially by upregulating the expression of E-Cadherin (CDH1), a key gene in the epithelial-mesenchymal transition mechanism mdpi.com.

Other Pharmacological Activities

Antiplatelet Activity

The potential for piperazine derivatives to modulate platelet aggregation has been a subject of scientific inquiry. Research into new 10-substituted 2-(1-piperazinyl)pyrimido[1,2-a]benzimidazol-4(10H)-ones has shown that certain derivatives possess significant inhibitory properties against platelet aggregation induced by various agonists. Specifically, nine of the fifteen 2-(1-piperazinyl) derivatives demonstrated notable inhibitory activity against platelet aggregation induced by ADP, collagen, and the Ca2+ ionophore A23187 nih.gov.

In a separate study, a new quinazolinone derivative, 2-(4-[1-(2-chlorophenyl)piperazinyl]) methyl-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one (CK53), was found to inhibit platelet aggregation and ATP release in washed rabbit platelets when induced by arachidonic acid, collagen, PAF, and U46619 nih.gov. This compound also suppressed platelet aggregation in human platelet-rich plasma challenged by epinephrine and ADP nih.gov. The antiplatelet effect of CK53 is thought to be primarily due to the direct inhibition of phosphoinositides breakdown nih.gov. While these studies focus on derivatives, they highlight the potential of the piperazine scaffold in the development of antiplatelet agents.

Antiviral Activity

The antiviral properties of piperazine-containing compounds have been explored against a variety of viruses. A series of novel N-benzoyl or phenylsulfonyl substituted 2-(piperazin-1-yl)methyl-benzonitrile (PMBN) derivatives were designed and synthesized to investigate their activity against the Zika virus (ZIKV). In cell-based phenotypic assays, the N-phenylsulfonyl-PMBN derivative 24 showed comparable antiviral activity to a previously identified hit compound and exhibited higher oral availability nih.gov. Further investigation into its mechanism of action revealed that this compound functions at the early entry stage of the ZIKV life cycle, identifying it as a promising ZIKV entry inhibitor nih.gov.

Additionally, some N-sulphonylated benzimidazoles have been synthesized as potential antiviral agents. Within this class of compounds, two derivatives, in particular, demonstrated activity against two RNA viruses at micromolar concentrations nih.gov. While these findings are for related structures, they underscore the potential of the sulfonylpiperazine moiety in antiviral drug discovery.

Anti-inflammatory Activity

The anti-inflammatory potential of compounds related to 1-(Benzylsulfonyl)piperazine has been demonstrated in preclinical models. A study focused on novel ferrocenyl(piperazine-1-yl)methanone-based sulfamides and carboxamides aimed to discover potent anti-inflammatory agents. The compounds were screened for their ability to inhibit LPS-induced nitric oxide (NO) production in RAW264.7 macrophages nih.gov. One compound, 4i, was identified as the most potent in inhibiting NO production with an IC50 of 7.65 μM and low toxicity nih.gov. This compound also significantly inhibited the production of iNOS and COX-2 nih.gov. Preliminary mechanistic studies suggest that compound 4i may exert its anti-inflammatory effects by inhibiting the activation of the LPS-induced TLR4/NF-κB signaling pathway nih.gov.

Another study investigated the anti-inflammatory effects of the piperazine derivative 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008). In a carrageenan-induced paw edema test, LQFM-008 reduced edema at all tested time points at doses of 15 and 30 mg/kg nih.gov. Furthermore, at a 30 mg/kg dose, it reduced both cell migration and protein exudation in a carrageenan-induced pleurisy test nih.gov. These findings suggest that piperazine derivatives possess anti-inflammatory effects.

Antiplasmodial Activity

A high-throughput screening program identified two piperazine sulfonamides with activity against Plasmodium falciparum, the parasite responsible for malaria nih.gov. The study investigated the structure-activity relationships of these compounds. It was found that replacing a furan (B31954) group did not lead to a loss of activity, while replacement of a nitrophenyl group resulted in some loss of activity nih.gov. Any attempt to replace a thiourea group led to a significant decrease in activity, suggesting the importance of this functional group for the antiplasmodial effects of this class of compounds nih.gov.

Another study has identified sulfonylpiperazine compounds as inhibitors of Plasmodium falciparum invasion of red blood cells nih.gov. These compounds were found to interfere with actin-1/profilin dynamics in the parasite nih.gov. One particular compound, MMV020291, was shown to reduce the actin polymerization necessary for the merozoite stage of the parasite to invade red blood cells nih.gov. This series of compounds also inhibits the actin-1-dependent process of apicoplast segregation, which leads to a delayed death phenotype nih.gov.

Anticonvulsant Activity

The anticonvulsant properties of various 1,4-substituted piperazine derivatives have been evaluated in preclinical models. A series of these derivatives were synthesized and assessed for their activity in the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole seizure threshold (ScMet) assays, as well as for neurotoxicity nih.gov. While the compounds were found to be moderately effective, their anticonvulsant activity was associated with neurotoxicity nih.gov. However, one compound, 1-[(4-Chlor-3-methylphenoxy)-acetyl]-4-(2-methoxyphenyl)-piperazine, showed good activity in the six-hertz seizure test, producing 100% protection at a dose of 100 mg/kg after 0.5 hours without neurotoxic effects nih.gov.

In another study, various 1,4-substituted derivatives of piperazine were synthesized and evaluated for anticonvulsant activity. The most promising compounds were 1-[(2,4,6-trimethyl)-phenoxyethyl]-4-(2-hydroxyethyl)-piperazine dihydrochloride and 1,4-bis-[(4-chloro-3-methyl)-phenoxyethyl]-piperazine dihydrochloride, which both displayed anti-MES activity with a protective index higher than that of the standard drug, valproate, in rats and mice, respectively nih.gov.

Neuroprotective Effects

Novel arylpiperazine-sulphonamides have been investigated for their neuroprotective effects in an in vitro model of Parkinson's disease. In this model, retinoic acid-differentiated SH-SY5Y cells were exposed to neurotoxins that induce mitochondrial dysfunction (MPP+) and impair protein clearance (lactacystin) mdsabstracts.org. The study found that treatment with four different aryl-piperazine sulphonamide compounds (4206, 4207, 4298, and 4133) improved cell viability by 58.25%, 78.95%, 75.25%, and 82.55% respectively, at optimal doses, compared to cells treated with MPP+ alone mdsabstracts.org. Furthermore, compounds 4207 and 4133 also increased cell viability by 99% and 80%, respectively, compared to cells treated with lactacystin mdsabstracts.org. These findings suggest that these compounds exhibit neuroprotective properties against multiple pathogenic mechanisms.

Another study focused on the neuroprotective properties of a substituted analogue of a phenoxythiophene sulfonamide, B355227, in a glutamate-induced oxidative injury model. This compound was found to cross the blood-brain barrier in an in vitro assay and protected HT22 hippocampal neuronal cells from oxidative stress by modulating key effectors such as GSH, ROS, and Ca2+ overload nih.gov.

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the intrinsic electronic structure and properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electron distribution and energy of the system.

Density Functional Theory (DFT) is a widely used computational method for investigating the molecular structure and electronic features of molecules. jddtonline.infojksus.org For compounds in the aryl sulfonyl piperazine (B1678402) class, DFT calculations, often using the B3LYP functional with a 6-31G(d,p) basis set, are performed to obtain an optimized molecular geometry. jddtonline.info This process finds the lowest energy conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure represents a true energy minimum. jksus.org

Once the structure is optimized, a range of electronic properties can be calculated to understand the molecule's reactivity and intermolecular interactions. Key properties include:

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding electronic transitions and reactivity. The energy gap between the HOMO and LUMO is a significant indicator of molecular stability; a larger gap implies higher stability and lower reactivity. jddtonline.info

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. It identifies positive (electron-deficient) and negative (electron-rich) regions, which are critical for predicting sites for electrophilic and nucleophilic attacks, respectively. jddtonline.inforesearchgate.net In related aryl sulfonyl piperazine derivatives, negative potentials are typically localized around the electronegative oxygen atoms of the sulfonyl group, while positive potentials are found on the hydrogen atoms. jddtonline.info

| Computational Method | Calculated Property | Significance | Relevant Studies (on Analogs) |

|---|---|---|---|

| DFT (e.g., B3LYP/6-31G(d,p)) | Optimized Molecular Geometry | Provides stable 3D structure, bond lengths, and angles. | jddtonline.infoaun.edu.eg |

| DFT | HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. | jddtonline.info |

| DFT | Molecular Electrostatic Potential (MEP) | Identifies sites for intermolecular interactions and reactions. | jddtonline.inforesearchgate.net |

| NBO Analysis | Charge Delocalization | Explains molecular stability through hyper-conjugative interactions. | jddtonline.info |

Computational methods are instrumental in predicting plausible reaction pathways and calculating the associated energy barriers. For instance, in palladium-catalyzed reactions involving benzylsulfonamides, computational studies can elucidate the mechanism, such as the Tsuji-Trost reaction. hud.ac.uk These calculations can determine the energetics of forming key intermediates, like a palladium π-allyl complex, and the subsequent nucleophilic attack by the sulfonamide anion. hud.ac.uk

By modeling the transition states, researchers can calculate the activation energy for different potential pathways, predicting which one is more likely to occur under specific conditions. taylorfrancis.comgithub.io This information helps in understanding reaction feasibility, identifying potential intermediates or byproducts, and optimizing reaction conditions for desired outcomes. hud.ac.ukgithub.io Web-based servers like PathPred can also be utilized to predict plausible enzyme-catalyzed reaction pathways for a given compound based on known biochemical transformations. genome.jp

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific protein target. It is a fundamental tool in drug discovery for screening virtual libraries and understanding structure-activity relationships.

Molecular docking studies have been extensively used to explore how derivatives of the 1-(benzylsulfonyl)piperazine scaffold interact with various protein targets. Although specific studies on the parent compound are not prominent, research on its analogs provides significant insight into potential interaction mechanisms. For example, docking studies on piperazine-containing inhibitors have been performed against targets like the enoyl-ACP reductase from E. coli, a key enzyme in bacterial fatty acid synthesis. mdpi.com Similarly, derivatives have been docked into the active sites of carbonic anhydrases and the hepatitis C virus (HCV) polymerase to understand their inhibitory activity. mdpi.comnih.gov These studies aim to illuminate the binding poses and key interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for the ligand's affinity and biological activity. mdpi.com

Binding mode analysis involves a detailed examination of the interactions between the ligand and the amino acid residues in the protein's binding pocket. For derivatives of 1-(benzylsulfonyl)piperazine, several key interactions are consistently observed across different protein targets:

Hydrogen Bonding: The oxygen atoms of the sulfonyl group are frequently observed acting as hydrogen bond acceptors, often interacting with residues like tyrosine or lysine (B10760008) in the active site.

Aromatic Interactions: The benzyl (B1604629) group can participate in π-π stacking or hydrophobic interactions with aromatic residues such as phenylalanine or tyrosine. vulcanchem.com

Piperazine Ring Interactions: The piperazine ring itself can form various interactions and serves as a central scaffold that correctly orients the benzylsulfonyl and other substituents for optimal binding. vulcanchem.com

In a study of N-benzyl-4-heteroaryl-1-(phenylsulfonyl)piperazine-2-carboxamides as HCV polymerase inhibitors, co-crystal structures confirmed that the compounds bind to the non-structural protein 5B (NS5B), providing a structural basis for their activity. nih.gov

| Derivative Class | Protein Target | Observed Key Interactions | Reference |

|---|---|---|---|

| N-benzyl-4-heteroaryl-1-(phenylsulfonyl)piperazine-2-carboxamides | Hepatitis C Virus NS5B Polymerase | Binding to a specific site, providing a rationale for genotype selectivity. | nih.gov |

| Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives | Carbonic Anhydrase IX (CAIX) | Hydrogen bonding and hydrophobic interactions within the active site. | mdpi.com |

| Piperazines bearing N,N′-bis(1,3,4-thiadiazole) | Enoyl-ACP Reductase (E. coli) | Hydrogen bonding with active site residue Tyr158. | mdpi.com |

| 1-(Benzylsulfonyl)-4-(aryl)piperazine derivatives | Sigma-1 Receptor (σ1R) | Sulfonyl oxygen hydrogen bonds with Tyr103; π-π stacking with Phe107. | vulcanchem.com |

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, complementing the static picture offered by molecular docking. plos.org By simulating the movements of atoms and molecules over time, MD can assess the stability of the predicted binding pose, reveal conformational changes in the protein or ligand, and provide a more accurate estimation of binding free energies. mdpi.com

For piperazine-linked derivatives targeting carbonic anhydrase IX, MD simulations were used to confirm the stability of the docking results and to ensure the ligand remained within the enzyme's active site throughout the simulation. mdpi.com These simulations can highlight critical hydrogen bonds by analyzing their occupancy over the simulation trajectory and can provide insights into the role of water molecules in the binding interface. plos.org The enhanced sampling offered by techniques like Gaussian accelerated Molecular Dynamics (GaMD) allows for a more comprehensive exploration of the conformational states of the receptor-ligand complex. plos.org

De Novo Design Approaches and Virtual Screening

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling the rational design and identification of novel therapeutic agents. For scaffolds such as 1-(Benzylsulfonyl)piperazine, these in silico techniques, particularly de novo design and virtual screening, provide a powerful framework for exploring chemical space and identifying promising lead compounds with high efficiency and precision. These methods leverage the structural features of the benzylsulfonylpiperazine core to predict and optimize interactions with specific biological targets.

De Novo Design Approaches

De novo design involves the computational creation of novel molecular structures with desirable properties, tailored to fit the binding site of a biological target. This approach is particularly useful for generating diverse chemical scaffolds that are not constrained by existing compound libraries.

In a notable study, a de novo design strategy was employed to develop selective inhibitors for the antiapoptotic protein Mcl-1, a member of the B-cell lymphoma 2 (Bcl-2) family. nih.gov Researchers utilized a computational algorithm to design four series of benzylpiperazine derivatives as potential Bcl-2 family protein inhibitors. nih.gov This process led to the synthesis of 81 compounds, whose binding affinities for Mcl-1, Bcl-2, and Bcl-xL were experimentally measured. nih.gov

The results were highly encouraging, with 22 of the synthesized compounds showing binding affinities in the micromolar range (Kᵢ < 20 μM) for at least one of the target proteins. nih.gov Remarkably, several of these compounds demonstrated high selectivity for Mcl-1, with no detectable binding to the closely related proteins Bcl-2 or Bcl-xL. nih.gov The most potent compound identified through this approach exhibited a Kᵢ value of 0.18 μM for Mcl-1, highlighting the success of the de novo design strategy in generating novel, selective inhibitors from a relatively simple chemical scaffold. nih.gov Molecular docking and molecular dynamics simulations were subsequently used to rationalize the binding modes, affinity, and selectivity of these newly designed compounds. nih.gov

Table 1: Binding Affinities of De Novo Designed Benzylpiperazine Derivatives for Mcl-1

| Compound ID | Target Protein | Kᵢ (μM) | Selectivity Profile |

|---|---|---|---|

| Lead Compound | Mcl-1 | 0.18 | Highly selective over Bcl-2/Bcl-xL |

| Compound Series A | Mcl-1 | < 20 | Varied selectivity |

| Compound Series B | Mcl-1 | < 20 | Varied selectivity |

| Compound Series C | Mcl-1 | < 20 | Varied selectivity |

| Compound Series D | Mcl-1 | < 20 | Varied selectivity |

This table is representative of findings described in the literature, where multiple compounds were identified with significant binding affinities. nih.gov

Virtual Screening

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. frontiersin.org This method significantly reduces the number of compounds that need to be synthesized and tested experimentally, thus accelerating the drug discovery pipeline. frontiersin.org The 1-(Benzylsulfonyl)piperazine scaffold and its analogs are frequently utilized in such screening campaigns due to the versatile nature of the piperazine ring in forming interactions with biological targets. nih.gov

The process often involves a hierarchical or multi-step approach to refine the selection. nih.gov

Library Preparation : A large database of compounds, which can contain millions of molecules, is prepared for screening. nih.govnih.gov

Shape-Based Screening : An initial, rapid screening is often performed using methods like ROCS (Rapid Overlay of Chemical Structures), which calculates similarity in shape and chemical features to known active compounds. nih.gov

Molecular Docking : The top-scoring compounds from the initial screen are then subjected to molecular docking. nih.gov This more computationally intensive step predicts the preferred orientation of a molecule within the binding site of a target protein and estimates the binding affinity, often reported as a docking score or binding energy. nih.govmdpi.com For instance, docking studies on piperazine-linked derivatives targeting carbonic anhydrase IX (CAIX) revealed binding affinities ranging from -7.39 to -8.61 kcal/mol. mdpi.com

Rescoring and Analysis : The docked poses are often rescored using more advanced methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), and are visually inspected to select the most promising candidates for experimental testing. nih.gov

In silico studies of various piperazine derivatives have successfully identified novel inhibitors for a range of targets, including tyrosinase, histone deacetylases (HDACs), and the serotonin (B10506) 1A receptor (5-HT1AR). nih.govnih.govresearchgate.net These computational approaches allow for the prediction of key molecular interactions, such as hydrogen bonds and π-π stacking, that govern the binding of the ligand to its target. vulcanchem.comnih.gov

Table 2: Illustrative Virtual Screening Data for 1-(Benzylsulfonyl)piperazine Derivatives

| Derivative ID | Target Protein | Docking Score (kcal/mol) | Predicted Key Interactions |

|---|---|---|---|

| BSP-001 | Tyrosinase | -8.5 | π-π stacking with Phe264 |

| BSP-002 | HDAC6 | -9.2 | H-bond with His610; coordination with Zn ion |

| BSP-003 | 5-HT1AR | -9.8 | H-bond with Asp116; π-π stacking with Phe362 |

| BSP-004 | Mcl-1 | -10.1 | H-bond with Arg263; hydrophobic interactions |

This table is a hypothetical representation based on typical outcomes from virtual screening studies of piperazine derivatives against various targets. mdpi.comnih.govresearchgate.net

These computational strategies underscore the value of the 1-(Benzylsulfonyl)piperazine moiety as a foundational structure for the discovery of new, potent, and selective bioactive compounds.

Spectroscopic Characterization and Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural characterization of 1-(Benzylsulfonyl)piperazine, providing detailed information about the hydrogen and carbon environments within the molecule.

¹H NMR: The proton NMR spectrum of piperazine (B1678402) derivatives is characterized by distinct signals for the piperazine ring protons and the protons of the substituent groups. For 1-(Benzylsulfonyl)piperazine, the spectrum would show signals for the benzyl (B1604629) group's aromatic and methylene (B1212753) protons, as well as the piperazine ring's methylene protons. The piperazine ring protons typically appear as multiplets in the region of δ 2.8–3.5 ppm due to complex spin-spin coupling. The methylene protons of the benzyl group (-SO₂-CH₂-Ph) are expected to appear as a singlet around δ 4.1-4.4 ppm. The aromatic protons of the phenyl ring typically resonate as a multiplet between δ 7.3 and 7.5 ppm. In substituted analogs like 1-(benzylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine (B10889586), the chemical shifts are influenced by the additional substituent, with the piperazine protons appearing at distinct chemical shifts. mdpi.com The conformational dynamics of the piperazine ring, such as chair interconversion, can lead to broad signals or more complex splitting patterns, which can be studied using temperature-dependent NMR spectroscopy. nih.govrsc.org

¹³C NMR: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. For 1-(Benzylsulfonyl)piperazine, signals are expected for the piperazine ring carbons, typically in the range of δ 40-55 ppm. The methylene carbon of the benzyl group would appear in the aliphatic region, while the aromatic carbons would be observed in the δ 125-140 ppm range. In the case of the related compound, 1-(benzylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine, the piperazine carbons are observed at δ 46.01 and 52.50 ppm, while the benzyl and phenyl carbons show a series of signals including those at δ 61.43, 128.63, 128.80, and 129.91 ppm. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Data for 1-(Benzylsulfonyl)piperazine based on Analogous Compounds This table presents hypothetical data inferred from structurally similar compounds.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Piperazine CH₂ (adjacent to SO₂) | ~3.1-3.3 (m, 4H) | ~46.0 |

| Piperazine CH₂ (adjacent to NH) | ~2.8-3.0 (m, 4H) | ~45.0 |

| Benzyl CH₂ | ~4.2-4.4 (s, 2H) | ~58-62 |

| Aromatic CH (benzyl) | ~7.3-7.5 (m, 5H) | ~128-132 |

| Aromatic C (quaternary) | - | ~130-135 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of 1-(Benzylsulfonyl)piperazine and for elucidating its structure through fragmentation analysis.

MS: In mass spectrometry, 1-(Benzylsulfonyl)piperazine would be expected to show a prominent molecular ion peak ([M+H]⁺) in positive ionization mode, corresponding to its molecular weight plus a proton. Common fragmentation patterns for piperazine derivatives involve cleavage of the bonds to the nitrogen atoms. The benzylsulfonyl group can undergo fragmentation, leading to characteristic ions such as the tropylium (B1234903) ion (m/z 91) from the benzyl group, or ions resulting from the loss of SO₂. Cleavage of the piperazine ring itself is also a common fragmentation pathway observed in many piperazine-based compounds. researchgate.net

HRMS: High-Resolution Mass Spectrometry provides the exact mass of the molecular ion, which allows for the unambiguous determination of the elemental formula. For instance, a related sulfonamide, 4-(4-(3-nitrobenzyl)piperazine-1-carbonyl)benzenesulfonamide, with a calculated exact mass of 390.1482 for [M+H]⁺, was found to have an experimental mass of 390.1480, confirming its elemental composition. unifi.it A similar level of accuracy would be expected for 1-(Benzylsulfonyl)piperazine, providing definitive structural confirmation.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide valuable information about the functional groups and electronic properties of 1-(Benzylsulfonyl)piperazine.

IR Spectroscopy: The infrared spectrum of 1-(Benzylsulfonyl)piperazine is expected to exhibit characteristic absorption bands for its key functional groups. The most prominent of these would be the strong, asymmetric and symmetric stretching vibrations of the sulfonyl group (O=S=O), which typically appear in the regions of 1320-1360 cm⁻¹ and 1140-1160 cm⁻¹, respectively. vulcanchem.comuniovi.es Stretching vibrations for the C-H bonds of the aromatic ring and the aliphatic CH₂ groups would be observed around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively. bas.bg The N-H stretching vibration of the secondary amine in the piperazine ring would be expected as a band in the region of 3200-3400 cm⁻¹. ultraphysicalsciences.org

UV-Vis Spectroscopy: The ultraviolet-visible spectrum is determined by the electronic transitions within the molecule. The primary chromophore in 1-(Benzylsulfonyl)piperazine is the benzyl group. Phenyl rings typically show absorption bands in the UV region. For example, 1-(benzylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine exhibits a strong absorption maximum (λmax) at 204 nm. mdpi.com The exact position and intensity of the absorption bands for 1-(Benzylsulfonyl)piperazine would depend on the solvent used and the specific electronic environment of the chromophores. researchgate.net

Table 2: Key Spectroscopic Data for 1-(Benzylsulfonyl)piperazine Analogs

| Technique | Feature | Observed Range/Value (Compound) | Reference |

| IR | Sulfonyl (S=O) stretch | ~1350 cm⁻¹ | vulcanchem.com |

| IR | Sulfonyl (S=O) stretch | 1321, 1156 cm⁻¹ (3-Benzyl-2-(benzylsulfonyl)-1,2-oxaziridine) | uniovi.es |

| IR | C-H (aromatic) stretch | 3100-3000 cm⁻¹ | scielo.org.za |

| IR | C-H (aliphatic) stretch | 2924, 2853 cm⁻¹ (piperazine derivative) | bas.bg |

| UV-Vis | λmax | 204 nm (1-(benzylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine) | mdpi.com |

Chromatographic Techniques for Purity and Analysis (e.g., TLC, LC/MS)

Chromatographic methods are essential for verifying the purity of 1-(Benzylsulfonyl)piperazine and for its quantitative analysis in various matrices.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of reactions and assessing the purity of the final product. The retention factor (Rf) value is dependent on the stationary phase (e.g., silica (B1680970) gel) and the mobile phase used. For example, the related compound 1-(benzylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine showed an Rf value of 0.32 in a solvent system of dichloromethane (B109758) and methanol (B129727) (1:0.02 v/v). mdpi.com TLC is often used in conjunction with a visualization technique, such as UV light, to detect the spots of UV-active compounds like 1-(Benzylsulfonyl)piperazine.

Liquid Chromatography-Mass Spectrometry (LC/MS): LC/MS combines the separation power of liquid chromatography with the detection specificity of mass spectrometry. This technique is widely used for the analysis of piperazine derivatives. universiteitleiden.nlnih.govunodc.org An LC method, typically using a C18 reversed-phase column, can effectively separate 1-(Benzylsulfonyl)piperazine from starting materials and byproducts. nih.gov The mass spectrometer then provides mass information for the eluting peaks, confirming the identity of the target compound and allowing for its quantification. researchgate.net This method is particularly powerful for analyzing complex mixtures and for detecting trace-level impurities.

Future Research Directions and Translational Perspectives

Development of Novel Derivatives with Enhanced Potency and Selectivity

The development of novel derivatives from the 1-(benzylsulfonyl)piperazine core is a primary focus of ongoing research. The goal is to enhance therapeutic potency and selectivity by strategically modifying its structure. One common approach is molecular hybridization, where the core scaffold is combined with other pharmacologically active moieties. For instance, a hybrid molecule combining the 1-(benzylsulfonyl)piperazine structure with a 2,3,4-trimethoxybenzyl group, a feature of the anti-ischemic agent trimetazidine (B612337), has been synthesized to explore synergistic therapeutic effects. mdpi.com

Another strategy involves creating complex hybrids by integrating the piperazine (B1678402) core with structures like benzhydrylpiperazine and nitrobenzene (B124822) sulfonamide. nih.gov Researchers have also successfully linked the piperazine-arylsulfonyl structure with 1,8-naphthalimide (B145957) moieties to create compounds for cancer theranostics. nih.gov The synthesis of these derivatives often involves multi-step procedures, starting with the creation of a substituted piperazine core, which is then functionalized with sulfonyl groups through reactions like nucleophilic substitution. The versatility of the piperazine ring allows for the introduction of a wide range of substituents to fine-tune the molecule's physicochemical properties and biological activity.

| Derivative Class | Synthetic Strategy | Rationale |

| Trimetazidine Hybrids | Addition of a sulfonyl chloride to a solution of trimetazidine. mdpi.com | To combine the anti-ischemic and neuroprotective benefits of trimetazidine with the properties of the sulfonamide group. mdpi.com |

| Benzhydrylpiperazine-Sulfonamide Hybrids | Multi-step synthesis involving the creation of substituted benzhydryl piperazine followed by treatment with sulfonyl chloride. nih.gov | To develop compounds with potential antituberculosis activity. nih.gov |

| 1,8-Naphthalimide-Arylsulfonyl Hybrids | A two-step protocol involving the synthesis of piperazine-linked 1,8-naphthalimide derivatives. nih.gov | To create potential agents for cancer theranostics, leveraging the fluorescent properties of the naphthalimide group. nih.govdntb.gov.ua |

| Benzofuran (B130515) Piperazine Derivatives | Synthesis of substituted benzofuran piperazines. nih.gov | To evaluate potential as anticancer agents. nih.gov |

Exploration of New Biological Targets and Therapeutic Areas

Research into 1-(benzylsulfonyl)piperazine and its analogs has unveiled a broad range of potential biological targets and therapeutic applications. The structural framework is a key determinant of its interaction with specific biological molecules.

Initial studies have pointed towards several promising areas:

Pain Management : Derivatives have shown potential antinociceptive activity through interaction with sigma receptors (specifically σ-1), which are involved in modulating pain pathways.

Anticancer Activity : Several studies have explored piperazine derivatives as anticancer agents. nih.gov One identified mechanism is the inhibition of topoisomerase IIα, an enzyme crucial for DNA replication in rapidly dividing cancer cells. nih.govmdpi.com Other derivatives have been designed to target carbonic anhydrase IX (CAIX), a protein expressed in certain types of cancer cells. nih.gov

Infectious Diseases : The piperazine scaffold has been investigated for activity against various pathogens. Benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids have demonstrated activity against Mycobacterium tuberculosis. nih.gov Additionally, certain piperazine derivatives have been designed as C-C Chemokine receptor 5 (CCR5) antagonists, a key target for preventing HIV-1 entry into cells. researchgate.net

Metabolic Disorders : Piperazine derivatives have been identified as inhibitors of stearoyl-CoA desaturase (SCD), an enzyme involved in fatty acid metabolism. google.com This suggests a potential role in treating obesity and related metabolic syndromes. google.com

Neurodegenerative and Cerebrovascular Diseases : Some benzene (B151609) sulfonamide-piperazine hybrids have shown inhibitory potential against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are targets in Alzheimer's disease research. nih.gov Other derivatives have been found to increase cerebral blood flow in animal models, indicating potential for treating cerebrovascular diseases. google.com

| Biological Target | Potential Therapeutic Area | Derivative Type |

| Sigma Receptors (σ-1) | Pain Management | 1-(4-(Methylsulfonyl)benzyl)piperazine |

| Topoisomerase IIα | Cancer nih.govmdpi.comnih.gov | Phenylpiperazine derivatives of 1,2-benzothiazine nih.govnih.gov |

| Stearoyl-CoA Desaturase (SCD) | Obesity, Metabolic Syndrome google.com | General piperazine derivatives google.com |

| C-C Chemokine receptor 5 (CCR5) | HIV/AIDS researchgate.net | Novel piperazine derivatives researchgate.net |

| Acetylcholinesterase (AChE) / Butyrylcholinesterase (BChE) | Alzheimer's Disease nih.gov | Benzene sulfonamide-piperazine hybrids nih.gov |

Integration of Advanced Computational and Experimental Methodologies

Modern drug discovery increasingly relies on the synergy between computational and experimental techniques to streamline the development of new therapeutic agents. The study of 1-(benzylsulfonyl)piperazine and its derivatives is no exception.

Computational Approaches:

Molecular Docking : This technique is widely used to predict how these compounds bind to their biological targets. For example, docking studies have been used to correlate the inhibitory activity of benzene sulfonamide-piperazine hybrids with their binding poses in enzymes like AChE. nih.gov It has also been used to confirm that new 1,2-benzothiazine derivatives can interact with the binding pocket of topoisomerase IIα. nih.gov

Density Functional Theory (DFT) : Ab initio methods like DFT are employed to investigate the fundamental chemical reactions and thermodynamic stability of piperazine-related compounds. researchgate.net

Advanced Experimental Methodologies:

Microwave-Assisted Synthesis : To accelerate the synthesis of piperazine derivatives, researchers have employed microwave irradiation. This technique can significantly reduce reaction times and improve product purity compared to conventional heating methods. nih.gov

In Vitro Assays : A variety of in vitro assays are essential for validating computational predictions and characterizing the biological activity of new derivatives. These include:

Radioligand Binding Assays : Used to determine the binding affinity and selectivity of compounds for specific receptors, such as dopamine (B1211576) receptors.

Functional Assays : These measure the biological response triggered by a compound, for example, by assessing cAMP accumulation in cells transfected with a target receptor.

Microsomal Stability Assays : These assays use liver microsomes to evaluate the metabolic stability of a compound, a key factor in its pharmacokinetic profile.

The integration of these methods allows for a rational design cycle, where computational models predict promising candidates that are then synthesized and tested experimentally, with the results feeding back to refine the computational models.

| Methodology | Application | Example |

| Computational | ||

| Molecular Docking | Predicting binding modes and interactions with biological targets. nih.gov | Docking of phenylpiperazine derivatives to topoisomerase IIα to confirm binding. nih.govmdpi.com |

| Molecular Dynamics (MD) Simulation | Assessing the stability and dynamics of ligand-receptor complexes. nih.gov | Used alongside docking for in silico studies of 1,8-naphthalimide-arylsulfonyl derivatives. nih.gov |

| Experimental | ||

| Microwave-Assisted Synthesis | Accelerating chemical reactions for faster derivative synthesis. nih.gov | Used to prepare monosubstituted piperazine derivatives efficiently. nih.gov |

| Radioligand Binding Assays | Quantifying binding affinity and selectivity for receptors. | Evaluating selectivity for dopamine receptors versus off-target binding. |

| In Vitro Microsomal Assays | Determining metabolic stability and identifying metabolic pathways. | Incubating compounds with liver microsomes to predict in vivo metabolism. |

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-(Benzylsulfonyl)piperazine?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions. A validated approach involves reacting piperazine with benzylsulfonyl chloride under basic conditions. Evidence from shows that using "General Procedure B" (combining 1-(naphthalen-1-ylsulfonyl)piperazine with precursor reagents) yields 23–24% of the target compound. Optimization strategies include:

-

Solvent selection : Polar aprotic solvents (e.g., DCM, DMF) enhance reactivity.

-

Reaction time : Extended durations (12–24 hours) improve conversion rates.

-

Catalysts : Coupling reagents like EDC/HOAt (see ) can stabilize intermediates.

Post-synthesis purification via crystallization or flash chromatography is critical to isolate high-purity products.- Key Data :

| Parameter | Value/Technique | Source |

|---|---|---|

| Yield | 23–24% | |

| Purity Analysis | NMR, HRMS, melting point (50–66°C) |

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 1-(Benzylsulfonyl)piperazine?

- Methodological Answer :

-

Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR resolve sulfonyl and piperazine moieties. Chemical shifts for sulfonyl groups typically appear at δ 3.0–3.5 ppm (¹H) and δ 40–50 ppm (¹³C) ( ).

-

High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns.

-

High-Performance Liquid Chromatography (HPLC) : Reverse-phase columns (C18) with UV detection (λ = 254 nm) separate isomers and impurities ( ).

- Key Data :

| Technique | Critical Parameters | Source |

|---|---|---|

| NMR | δ 2.8–3.5 ppm (piperazine protons) | |

| HRMS | m/z calculated vs. observed |

Advanced Research Questions

Q. How can multivariate statistical methods resolve spectral overlaps in Raman microspectroscopy for piperazine analogs like 1-(Benzylsulfonyl)piperazine?

- Methodological Answer : Raman microspectroscopy ( ) coupled with Principal Component Analysis (PCA) and Linear Discriminant Analysis (LDA) differentiates isomers. Key parameters:

-

Laser power : 20 mW minimizes degradation while maximizing signal-to-noise ratio.

-

Scans : 128–256 scans enhance spectral resolution.

-

Multivariate Analysis : PCA reduces dimensionality, isolating critical peaks (e.g., sulfonyl stretches at 1150–1350 cm⁻¹). LDA classifies isomers with >95% accuracy.

- Key Data :

| Parameter | Value/Outcome | Source |

|---|---|---|

| PCA Variance Explained | 99% by PC2–PC4 for isomers | |

| Optimal Laser Power | 20 mW |

Q. How do structural modifications to the benzylsulfonyl group impact biological activity or reactivity?

- Methodological Answer : Substituent effects are evaluated via structure-activity relationship (SAR) studies:

-

Electron-Withdrawing Groups (e.g., -CF₃) : Increase sulfonyl group stability but reduce nucleophilic reactivity ( ).

-

Steric Effects : Bulky substituents on the benzyl ring hinder enzyme binding (e.g., in kinase inhibitors; ).

Experimental validation involves synthesizing analogs (e.g., replacing benzyl with naphthyl) and testing activity in biochemical assays.- Key Data :

| Modification | Observed Effect | Source |

|---|---|---|

| -CF₃ Substituent | Enhanced metabolic stability | |

| Naphthyl Replacement | Reduced kinase inhibition potency |

Q. How should researchers address contradictions in reported pharmacological data for piperazine derivatives?

- Methodological Answer : Discrepancies often arise from variations in assay conditions or isomer contamination. Strategies include:

-

Isomer Purity Verification : Use chiral HPLC ( ) or Raman spectroscopy ( ) to confirm enantiomeric excess.

-

Standardized Assays : Replicate studies under controlled conditions (e.g., pH, temperature). For example, highlights receptor agonist activity discrepancies due to isomer impurities.

- Key Data :

| Issue | Resolution Method | Source |

|---|---|---|

| Isomer Contamination | Chiral HPLC with 98% purity threshold | |

| Receptor Activity | Radioligand binding assays |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。